(6-(Piperidin-1-yl)pyridin-3-yl)methanamine
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Overview
Description
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This compound features a piperidine ring attached to a pyridine ring via a methanamine group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine typically involves the reaction of 6-chloropyridin-3-ylmethanamine with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Substitution: Various substituted amines or amides, depending on the reagents used.
Scientific Research Applications
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through its amine and pyridine groups. These interactions could modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(6-(Piperidin-1-yl)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of a methanamine group.
N-methyl-1-(pyridin-2-yl)methanamine: Similar structure but with a methyl group attached to the nitrogen atom.
Uniqueness
(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is unique due to its specific combination of a piperidine ring and a pyridine ring connected via a methanamine group. This structure provides distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
(6-piperidin-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKRLLNZGCLNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588623 |
Source
|
Record name | 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-06-2 |
Source
|
Record name | 6-(1-Piperidinyl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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